molecular formula C16H15FN2O2S B5794281 2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide

2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide

Cat. No.: B5794281
M. Wt: 318.4 g/mol
InChI Key: JDCMQCIABINRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a thioamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound induces apoptosis by activating caspases, which are enzymes that play a key role in the process of programmed cell death. In addition, this compound inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, which is a transcription factor that plays a key role in the inflammatory response.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound inhibits the growth of cancer cells by inducing apoptosis. This compound also inhibits the production of pro-inflammatory cytokines and reduces inflammation. In addition, this compound has been shown to have antimicrobial activity against various microorganisms.

Advantages and Limitations for Lab Experiments

The advantages of using 2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide in lab experiments include its potential applications in the field of medicine, particularly in the treatment of cancer and inflammation. This compound has also been shown to have antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial agents. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide. One direction is the further study of its mechanism of action, particularly its role in inducing apoptosis and inhibiting inflammation. Another direction is the study of its potential use as an antimicrobial agent. In addition, future studies could focus on the development of new derivatives of this compound with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. Further studies are needed to fully understand its mechanism of action and to develop new derivatives with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide can be done using various methods. One of the commonly used methods is the reaction between 2-amino-3,5-dimethylphenol and 2-fluorobenzoyl isothiocyanate in the presence of a base. This reaction results in the formation of the desired product. Other methods include the reaction between 2-amino-3,5-dimethylphenol and 2-fluorobenzoyl chloride in the presence of a base or the reaction between 2-amino-3,5-dimethylphenol and 2-fluorobenzoic acid in the presence of a coupling reagent.

Scientific Research Applications

2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide has potential applications in the field of medicine. This compound has been studied for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been studied for its anti-inflammatory properties. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines and reduces inflammation. In addition, this compound has been studied for its potential use as an antimicrobial agent.

Properties

IUPAC Name

2-fluoro-N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2S/c1-9-7-10(2)14(20)13(8-9)18-16(22)19-15(21)11-5-3-4-6-12(11)17/h3-8,20H,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCMQCIABINRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)NC(=S)NC(=O)C2=CC=CC=C2F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.